molecular formula C18H15ClN4OS2 B10936701 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B10936701
M. Wt: 402.9 g/mol
InChI Key: ZXVHOKYLHUEXPY-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrazole, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Uniqueness

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its combination of pyrazole, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity patterns compared to similar compounds .

Properties

Molecular Formula

C18H15ClN4OS2

Molecular Weight

402.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN4OS2/c19-14-5-3-13(4-6-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-2-1-7-25-16/h1-8,10H,9,11-12H2

InChI Key

ZXVHOKYLHUEXPY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)S1)CC4=CC=CS4

Origin of Product

United States

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